- Preparation of siaololigosaccharides as antagonist for both E- and P-selectins, World Intellectual Property Organization, , ,

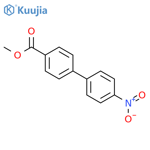

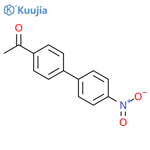

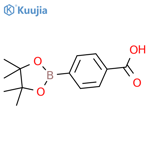

Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

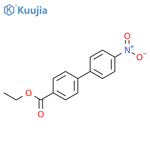

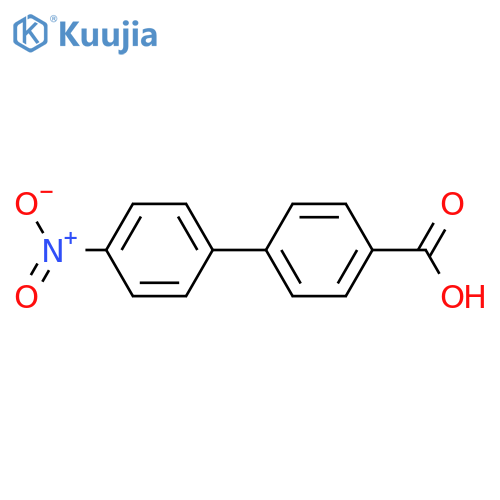

92-89-7 structure

商品名:4'-Nitro1,1'-biphenyl-4-carboxylic Acid

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid

- [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-

- 4-(4-nitrophenyl)benzoic acid

- 4-carboxy-4'-nitrobiphenyl

- 4-Nitro-4'-biphenylcarboxylic acid

- 4'-Nitro-biphenyl-4-carbonsaeure

- 4'-Nitro-biphenyl-4-carboxylic acid

- 4'-Nitrodiphenyl-4-carboxylic acid

- 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid

- 4'-Nitrobiphenyl-4-carboxylic acid

- [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

- 4-(4'-nitrophenyl)benzoic acid

- (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-

- 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid

- NSC210796

- PubChem10301

- 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)

- 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)

- 4-Carboxy-4′-nitrobiphenyl

- 4-Nitro-4′-biphenylcarboxylic acid

- 4′-Nitro-1,1′-biphenyl-4-carboxylic acid

- 4′-Nitrobiphenyl-4-carboxylic acid

- NSC 210796

- EINECS 202-201-0

- CS-0157586

- EU-0067976

- BDBM50060973

- CHEMBL109066

- NSC-210796

- LM5ZA4XV5M

- 4''-Nitro-biphenyl-4-carboxylic acid

- Oprea1_448442

- 4-Biphenylcarboxylic acid, 4'-nitro-

- A10919

- AKOS001593415

- 4-nitro-4'-biphenyl carboxylic acid

- 92-89-7

- MFCD00043911

- 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid

- SCHEMBL628405

- 4'-nitro[1,1-biphenyl]-4-carboxylic acid

- 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid

- [1, 4'-nitro-

- SY064945

- DTXSID6059073

- 4'-nitro-1,1'-biphenyl-4-carboxylic acid

- 3X-0716

- NS00039502

- 4'-Nitro1,1'-biphenyl-4-carboxylic Acid

-

- MDL: MFCD00043911

- インチ: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)

- InChIKey: LYINHPAEAYJDIR-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O

計算された属性

- せいみつぶんしりょう: 243.05300

- どういたいしつりょう: 243.053158

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 350°

- ふってん: 450.2±28.0 °C at 760 mmHg

- フラッシュポイント: 194.2±12.5 °C

- 屈折率: 1.637

- PSA: 83.12000

- LogP: 3.48320

- じょうきあつ: 0.0±1.2 mmHg at 25°C

4'-Nitro1,1'-biphenyl-4-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-500mg |

4'-Nitro1,1'-biphenyl-4-carboxylic Acid |

92-89-7 | >95% | 500mg |

2876.0CNY | 2021-07-13 | |

| eNovation Chemicals LLC | D519670-5g |

4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |

92-89-7 | 97% | 5g |

$1785 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92830-5g |

4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |

92-89-7 | 95% | 5g |

¥168.0 | 2024-07-19 | |

| abcr | AB157689-10 g |

4'-Nitro[1,1'-biphenyl]-4-carboxylic acid; . |

92-89-7 | 10g |

€229.40 | 2022-06-11 | ||

| TRC | N494775-1g |

4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |

92-89-7 | 1g |

$ 170.00 | 2022-06-03 | ||

| Fluorochem | 080150-1g |

4'-Nitrobiphenyl-4-carboxylic acid |

92-89-7 | 95% | 1g |

£67.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-5g |

4'-Nitro1,1'-biphenyl-4-carboxylic Acid |

92-89-7 | >95% | 5g |

15476.0CNY | 2021-07-05 | |

| TRC | N494775-250mg |

4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |

92-89-7 | 250mg |

$69.00 | 2023-05-17 | ||

| TRC | N494775-1000mg |

4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |

92-89-7 | 1g |

$207.00 | 2023-05-17 | ||

| Alichem | A019117592-10g |

4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |

92-89-7 | 95% | 10g |

$346.50 | 2023-08-31 |

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium , FibreCat 1007 Solvents: Ethanol , 1,2-Dimethoxyethane , Water ; rt → 60 °C; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt

リファレンス

- Minimization of palladium content in Suzuki cross-coupling reactions, Combinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; rt; rt → 80 °C; 6 h, 80 °C

リファレンス

- Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Palladium chloride Solvents: Tetrahydrofuran ; 6 h, rt → 80 °C

リファレンス

- Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Water ; rt → reflux

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated

1.3 Reagents: Hydrogen ion Solvents: Water ; acidified

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated

1.3 Reagents: Hydrogen ion Solvents: Water ; acidified

リファレンス

- Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases, United States, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: 2491671-54-4 Solvents: Methanol ; 1.5 MPa, rt → 55 °C; 12 h, 1.5 MPa, 55 °C

リファレンス

- Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidation, Advanced Composites and Hybrid Materials, 2018, 1(4), 696-704

合成方法 9

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Pyridine , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt → reflux; overnight, reflux

1.2 Reagents: Hydrogen ion Solvents: Water ; acidified

1.2 Reagents: Hydrogen ion Solvents: Water ; acidified

リファレンス

- Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases, United States, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; rt → 80 °C; 6 h, 80 °C

リファレンス

- Compounds and methods for inhibiting selectin-mediated function, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

リファレンス

- Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, reflux

リファレンス

- Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases, European Patent Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 48 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

リファレンス

- Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA), Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ; 2 h, 80 °C

リファレンス

- Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air, Journal of Organic Chemistry, 2018, 83(24), 15486-15492

合成方法 19

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 2 h, reflux

1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized

1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized

リファレンス

- Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophore, Tetrahedron, 2013, 69(46), 9726-9734

合成方法 20

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials

- Methyl 4'-Nitro1,1'-biphenyl-4-carboxylate

- Ethanone,1-(4'-nitro[1,1'-biphenyl]-4-yl)-

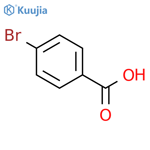

- 4-Bromobenzoic acid

- 4-Methyl-4'-nitro-1,1'-biphenyl

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- Ethyl 4-(4-nitrophenyl)benzoate

- 4-Biphenylcarboxylic acid

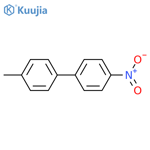

- 4-Nitrophenylboronic acid

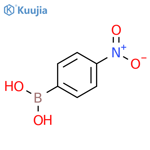

- 4-(dihydroxyboranyl)benzoic acid

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 関連文献

-

Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462

-

2. Binuclear complexes with ligands based on the 2,6-bis(diphenylphosphinomethyl)benzene framework. Syntheses and crystal structures of [Ir2Cl2(μ-CO){2,6-(Ph2PCH2)2C6H3S}2]·2CH2Cl2, [Ni2{2,6-(Ph2PCH2)2C6H4S}2][PF6]2·Et2O·0.5CH2Cl2 and [Rh2Cl2(CO)2{1,3-(Ph2PCH2)2C6H4}2]Jonathan R. Dilworth,Yifan Zheng,D. Vaughan Griffiths J. Chem. Soc. Dalton Trans. 1999 1877

-

Tanja Kole?a-Dobravc,Keiichi Maejima,Yutaka Yoshikawa,Anton Meden,Hiroyuki Yasui,Franc Perdih New J. Chem. 2017 41 735

-

4. 110. Homolytic aromatic substitution. Part XXI. The arylation of benzotrihalidesD. H. Hey,F. C. Saunders,Gareth H. Williams J. Chem. Soc. 1961 554

-

Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462

92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid) 関連製品

- 149505-87-3(3'-Nitrobiphenyl-3-carboxylic acid)

- 113882-33-0(3-Methyl-5-nitrobenzoic acid)

- 3215-92-7(2'-Nitro-4-Biphenylcarboxylic Acid)

- 236102-72-0(2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid)

- 15922-01-7(4-Nitrobenzoic Acid Potassium Salt)

- 121-92-6(3-Nitrobenzoic acid)

- 618-88-2(5-nitrobenzene-1,3-dicarboxylic acid)

- 62-23-7(4-Nitrobenzoic acid)

- 19416-70-7(Ammonium 4-Nitrobenzoate)

- 729-01-1(4'-Nitro-3-biphenylcarboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92-89-7)4'-Nitro1,1'-biphenyl-4-carboxylic Acid

清らかである:99%/99%/99%/99%

はかる:100g/1g/5g/10g

価格 ($):317.0/185.0/554.0/954.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:92-89-7)4'-nitro[1,1'-biphenyl]-4-carboxylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ